molecular formula C7H12OS B1604214 (Tetrahydro-thiopyran-4-YL)-acetaldehyde CAS No. 372159-78-9

(Tetrahydro-thiopyran-4-YL)-acetaldehyde

Cat. No.: B1604214
CAS No.: 372159-78-9
M. Wt: 144.24 g/mol
InChI Key: CWHCPADVUMAPJK-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry and Chemical Biology

Sulfur-containing heterocycles are not merely esoteric curiosities; they are integral components of numerous natural products, pharmaceuticals, and agrochemicals. The presence of a sulfur atom in a heterocyclic ring imparts distinct electronic and steric properties compared to its all-carbon or other heteroatom-containing counterparts. The sulfur atom, with its larger atomic radius and available d-orbitals, can influence ring conformation, stability, and reactivity in profound ways. These properties are often exploited in drug design, where the sulfur-containing moiety can enhance binding to biological targets, improve pharmacokinetic profiles, or participate in crucial metabolic pathways. researchgate.net

The Pervasive Role of Aldehyde Functional Groups in Complex Molecule Synthesis

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and a carbon substituent, is one of the most versatile functionalities in organic synthesis. mdpi.com Its electrophilic carbonyl carbon readily undergoes a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity makes aldehydes invaluable intermediates in the construction of intricate molecular frameworks. mdpi.com From the formation of carbon-carbon bonds through aldol (B89426) and Wittig reactions to the synthesis of nitrogen-containing heterocyles via condensation with amines, the aldehyde group serves as a linchpin in the assembly of complex molecules. mdpi.comrsc.org

Contextualizing (Tetrahydro-thiopyran-4-YL)-acetaldehyde within Advanced Synthetic and Mechanistic Frameworks

This compound, with its saturated six-membered sulfur-containing ring and a reactive acetaldehyde (B116499) side chain, sits (B43327) at the intersection of these two important chemical motifs. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in advanced synthetic applications. Its precursor, Tetrahydro-thiopyran-4-one, is a known compound, and its chemistry provides a basis for understanding the potential of its acetaldehyde derivative. researchgate.net The exploration of this compound offers a platform to investigate the interplay between the conformational dynamics of the tetrahydrothiopyran (B43164) ring and the reactivity of the aldehyde group, contributing to a deeper understanding of thio-heterocyclic chemistry.

Physicochemical Properties of this compound and a Key Precursor

PropertyThis compoundTetrahydrothiopyran-4-one (B549198)
CAS Number 372159-78-9 angelpharmatech.com1072-72-6 nih.gov
Molecular Formula C₇H₁₂OSC₅H₈OS nih.gov
Molecular Weight 144.23 g/mol angelpharmatech.com116.18 g/mol nih.gov
Appearance Not specified in available literatureWhite to pale yellow crystalline solid chemicalbook.com
Boiling Point Not specified in available literatureNot specified in available literature
Melting Point Not specified in available literature60-64 °C chemicalbook.com

Potential Synthetic Routes to this compound

Given the limited specific literature on the synthesis of this compound, plausible synthetic strategies can be inferred from established organic reactions starting from the readily available precursor, Tetrahydrothiopyran-4-one.

Wittig Reaction Approach

A common method for the one-carbon homologation of a ketone to an aldehyde involves the Wittig reaction. organic-chemistry.orgwikipedia.org This would entail the reaction of Tetrahydrothiopyran-4-one with a methoxymethylidenephosphorane, followed by acidic hydrolysis of the resulting enol ether.

Step 1: Reaction of Tetrahydrothiopyran-4-one with methoxymethyltriphenylphosphonium chloride in the presence of a strong base (e.g., n-butyllithium) to form the corresponding enol ether.

Step 2: Hydrolysis of the enol ether under acidic conditions to yield this compound.

Arndt-Eistert Homologation

Another classic method for homologation is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This multi-step sequence would begin with the conversion of a carboxylic acid derived from the tetrahydrothiopyran scaffold.

Step 1: Conversion of Tetrahydrothiopyran-4-one to the corresponding carboxylic acid, for example, via oxidation of a primary alcohol derived from the ketone.

Step 2: Formation of the acid chloride from the carboxylic acid.

Step 3: Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

Step 4: Wolff rearrangement of the diazoketone in the presence of water to yield the homologous carboxylic acid, which can then be reduced to the target aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thian-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHCPADVUMAPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634779
Record name (Thian-4-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372159-78-9
Record name Tetrahydro-2H-thiopyran-4-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Thian-4-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetrahydro Thiopyran 4 Yl Acetaldehyde and Analogues

Strategies for the Construction of the Tetrahydrothiopyran (B43164) Ring System

Cyclization Reactions in Saturated Thiopyran Formation

One of the most common and effective methods for constructing the tetrahydrothiopyran ring is through cyclization reactions. A prominent approach involves the hetero-Diels-Alder reaction, a powerful tool for the formation of six-membered rings. organic-chemistry.org In this context, a thioaldehyde or a suitable precursor reacts with a conjugated diene to furnish a dihydrothiopyran, which can subsequently be reduced to the desired saturated tetrahydrothiopyran ring. nih.gov The reduction of the double bond in the dihydrothiopyran intermediate is often accomplished through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. nih.govresearchgate.netrsc.org

Another versatile cyclization strategy relies on the use of tetrahydrothiopyran-4-one (B549198) as a key intermediate. nih.govrsc.orgacs.orgresearchgate.net This ketone can be synthesized through various routes, including the Dieckmann condensation of diesters containing a sulfur atom. Once obtained, the ketone functionality at the C4 position serves as a handle for further modifications, including the introduction of the acetaldehyde (B116499) side chain.

A variety of other cyclization methods have also been reported. For instance, the reaction of 1,5-dihalopentanes with sodium sulfide (B99878) can directly yield the tetrahydrothiopyran ring. Additionally, intramolecular cyclization of δ-mercaptoaldehydes or ketones can provide access to this heterocyclic system.

Ring Expansion and Contraction Methodologies for Heterocyclic Scaffolds

Alternative strategies for the synthesis of the tetrahydrothiopyran ring involve the manipulation of existing ring systems. Ring expansion reactions provide a route to increase the size of a smaller heterocycle to the desired six-membered ring. For example, the photochemical ring expansion of thietane (B1214591) derivatives has been shown to yield tetrahydrothiophenes, the sulfur analog of tetrahydrofurans. rsc.orgresearchgate.net Similarly, ring expansion of tetrahydrothiophen-3-one (B87284) derivatives can be a viable approach. acs.org The expansion of thiolactones has also been explored as a method to access larger ring systems containing sulfur. rsc.orgnih.govnih.gov

Conversely, ring contraction methodologies can be employed to reduce the size of a larger sulfur-containing heterocycle to the tetrahydrothiopyran skeleton. nih.govnih.gov Photochemically mediated ring contraction of α-acylated thiane (B73995) derivatives has been demonstrated to produce cyclopentane (B165970) thiol products, indicating the feasibility of skeletal rearrangements in sulfur heterocycles. nih.gov While less common, the contraction of seven-membered rings like thiepanes could potentially be adapted to form tetrahydrothioprans. nih.gov

Ring Transformation MethodStarting Material ExampleProduct TypeKey Reagents/ConditionsReference(s)
Photochemical Ring ExpansionThietane derivativeTetrahydrothiophene (B86538)Photochemical irradiation rsc.orgresearchgate.net
Ring ExpansionTetrahydrothiophen-3-one derivativeTetrahydrothiopyranoneVarious acs.org
Thiolactone Ring ExpansionThiolactoneLarger sulfur-containing ringsVarious rsc.orgnih.govnih.gov
Photochemical Ring Contractionα-Acylated thianeCyclopentane thiolVisible light irradiation nih.gov

Functionalization of Pre-formed Thiopyran Derivatives

In some synthetic strategies, a pre-formed thiopyran or tetrahydrothiopyran ring is the starting point, and the desired functionality is introduced through subsequent reactions. This approach is particularly useful when a suitable thiopyran derivative is commercially available or readily synthesized. The reactivity of the tetrahydrothiopyran ring allows for functionalization at various positions. For example, deprotonation of tetrahydrothiopyran can generate a nucleophilic species that can react with a range of electrophiles, allowing for the introduction of substituents at specific positions. The functionalization of the tetrahydrothiopyran ring at the C4 position is of particular importance for the synthesis of the target molecule.

Introduction and Functionalization of the Acetaldehyde Moiety

Once the tetrahydrothiopyran ring system is in place, the next critical phase of the synthesis is the introduction and manipulation of the acetaldehyde functionality at the C4 position. This can be achieved through a two-step process involving the installation of a two-carbon unit, followed by its conversion to the aldehyde.

Methodologies for Aldehyde Moiety Incorporation at the C4 Position of the Tetrahydrothiopyran Ring

Several established synthetic methodologies can be employed to introduce a two-carbon chain at the C4 position of the tetrahydrothiopyran ring, often starting from the versatile intermediate, tetrahydrothiopyran-4-one.

One of the most powerful methods for carbon-carbon bond formation is the Wittig reaction . tcichemicals.commissouri.eduudel.eduudel.edumcmaster.ca In this reaction, tetrahydrothiopyran-4-one can be reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde (B13936) or a protected derivative, to directly form an alkene with the desired two-carbon side chain. Subsequent modification of this alkene can lead to the target acetaldehyde. For instance, reaction with methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting vinyl ether would yield the desired aldehyde.

Another common approach is the alkylation of an enolate . Tetrahydrothiopyran-4-one can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic enolate can then be reacted with a two-carbon electrophile, such as ethyl bromoacetate, to introduce an ester-containing side chain at the C4 position. researchgate.net This ester can then be further transformed into the acetaldehyde functionality.

ReactionKey ReagentsIntermediate ProductReference(s)
Wittig Reaction(Triphenylphosphoranylidene)acetaldehyde or protected analog(Tetrahydro-thiopyran-4-ylidene)-acetaldehyde or protected derivative tcichemicals.commissouri.eduudel.eduudel.edumcmaster.ca
AlkylationLDA, Ethyl bromoacetateEthyl (tetrahydro-thiopyran-4-yl)-acetate researchgate.net

Selective Oxidation and Reduction Pathways to the Aldehyde Functionality

The final step in the synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde often involves the selective oxidation of a primary alcohol or the selective reduction of a carboxylic acid derivative.

If the two-carbon side chain is introduced as a hydroxyethyl (B10761427) group, for example, through the reduction of an introduced ester, a selective oxidation is required to form the aldehyde without over-oxidation to the carboxylic acid. The Swern oxidation is a mild and highly effective method for this transformation. organic-chemistry.orgresearchgate.netmissouri.edumasterorganicchemistry.comwikipedia.orgyoutube.comnumberanalytics.comnih.gov This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine, to convert primary alcohols to aldehydes with high yields and excellent functional group tolerance.

Alternatively, if the side chain is in the form of an ester, such as the ethyl (tetrahydro-thiopyran-4-yl)-acetate formed from alkylation, a selective reduction is necessary. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes. rsc.orgmasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comchemistrysteps.comrsc.org By carefully controlling the stoichiometry and reaction temperature (typically -78 °C), the reduction can be stopped at the aldehyde stage, preventing further reduction to the primary alcohol.

TransformationStarting Functional GroupTarget Functional GroupKey Reagent(s)Reference(s)
Selective OxidationPrimary AlcoholAldehydeDMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) organic-chemistry.orgresearchgate.netmissouri.edumasterorganicchemistry.comwikipedia.orgyoutube.comnumberanalytics.comnih.gov
Selective ReductionEsterAldehydeDiisobutylaluminium hydride (DIBAL-H) rsc.orgmasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comchemistrysteps.comrsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound with specific three-dimensional arrangements is a critical focus in organic synthesis, largely because the biological effects of such molecules can be highly dependent on their stereochemistry. Achieving this level of precision requires sophisticated synthetic strategies. These methods primarily fall into two categories: the use of asymmetric catalysis to build and modify the tetrahydrothiopyran ring itself, and diastereoselective techniques to control the stereochemistry of the attached acetaldehyde side-chain.

Asymmetric Catalysis in Thio-heterocycle Formation and Functionalization

Asymmetric catalysis stands out as a potent method for establishing chirality within the tetrahydrothiopyran framework. researchgate.netnsf.gov Organocatalysis, in particular, has seen significant exploration for creating sulfur-containing heterocycles. researchgate.net These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single pot, offering efficiency from an economic, time, and environmental perspective. researchgate.net

One successful strategy involves the organocatalytic domino thia-Michael/aldol (B89426) reaction. For example, the reaction between 2-mercapto-1-phenylethanone (B1610362) and aliphatic α,β-unsaturated aldehydes, catalyzed by an L-proline-derived secondary amine, can yield either (phenyl)(tetrahydrothiophen-2-yl)methanones or tetrahydrothiophenecarbaldehydes depending on the additives used. researchgate.net This highlights the potential for creating chiral carbaldehyde-functionalized thio-heterocycles. While this example pertains to a five-membered ring, the underlying principles are applicable to the synthesis of six-membered tetrahydrothiopyrans. researchgate.netnsf.gov

Another innovative approach is the desymmetrization of prochiral oxetanes using a chiral Brønsted acid catalyst. nsf.gov This method facilitates an intramolecular reaction where a sulfur nucleophile, "tamed" as a thioester, opens the oxetane (B1205548) ring to form a chiral tetrahydrothiopyran with an all-carbon quaternary stereocenter. nsf.gov This strategy has proven effective for synthesizing both five-membered tetrahydrothiophenes and six-membered tetrahydrothiopyrans with excellent enantioselectivities. nsf.gov The success of this method hinges on the precise positioning of the internal sulfur nucleophile and the choice of catalyst. nsf.gov

Furthermore, the direct asymmetric functionalization of the thiophene (B33073) ring, an aromatic precursor to tetrahydrothiopyran, represents a frontier in this field. rsc.orgrsc.orgnih.gov Recent work has demonstrated the catalytic asymmetric dearomatization of thiophenes. rsc.orgrsc.org For instance, the asymmetric hydrogenation of substituted thiophenes has been achieved using metal catalysis, although the scope for high enantioselectivity is somewhat limited. nsf.gov More recently, organocatalytic methods have been developed for the asymmetric transformation of thiophene motifs, leading to chiral spiranes with high yields and excellent enantioselectivities. rsc.orgrsc.orgnih.gov These dearomatization strategies provide a pathway to chiral tetrahydrothiopyran cores that can be further elaborated.

Table 1: Examples of Asymmetric Catalysis for Thio-heterocycle Synthesis

Reaction Type Catalyst/Reagent Substrates Product Type Stereoselectivity Reference
Thia-Michael/Aldol Domino L-Proline-derived secondary amine 2-Mercapto-1-phenylethanone, α,β-unsaturated aldehydes Tetrahydrothiophenecarbaldehydes Not specified researchgate.net
Oxetane Desymmetrization Chiral Brønsted acid Oxetane with internal thioester Chiral Tetrahydrothiopyrans Excellent enantioselectivities nsf.gov
Asymmetric Dearomatization Chiral Brønsted base Thiophene with VQM precursor Thiophene-dearomatized chiral spiranes 99% yield, 97% ee rsc.org

Diastereoselective Approaches for Side-chain Installation

Once a chiral tetrahydrothiopyran ring is obtained, or when starting with a racemic or achiral ring, the focus shifts to controlling the stereochemistry of the acetaldehyde side-chain installation. This is typically achieved through diastereoselective reactions where the existing stereocenter(s) on the ring dictate the stereochemical outcome of the newly formed stereocenter on the side-chain.

Phase-transfer catalysis has been effectively used for the diastereoselective synthesis of cis- and trans-isomers of 2,6-diaryltetrahydrothiopyran-4-ones. tulane.edu This method provides a foundation for creating specific ring conformations that can then influence subsequent reactions at the 4-position.

A common strategy for installing a side-chain is through an aldol reaction. For instance, the reaction of β-ketoesters with aldehydes can be followed by a tandem Knoevenagel condensation and an intramolecular Michael addition to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov While this example leads to an oxygen-containing heterocycle, the principles of controlling stereochemistry through tandem reactions are transferable to the synthesis of tetrahydrothiopyran analogues.

The stereochemical outcome of such additions is often governed by the conformational preferences of the heterocyclic ring. In the case of tetrahydrothiopyran derivatives, the sulfur atom and other substituents on the ring create a specific steric and electronic environment. This environment directs the approach of incoming reagents, leading to a preferred diastereomer. For example, in the synthesis of related tetrahydropyran (B127337) systems, the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid yields 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans with the creation of three new stereocenters in a highly stereoselective manner. nih.gov

Furthermore, the synthesis of complex heterocyclic systems, such as tetrahydroquinoline derivatives, has been achieved with excellent diastereoselectivity (>20:1 dr) through [4+2] annulation reactions. nih.gov These methods demonstrate that it is possible to construct highly substituted heterocyclic rings with precise control over the relative stereochemistry of multiple stereocenters.

Table 2: Diastereoselective Reactions for Heterocycle Synthesis

Reaction Type Reagents/Catalyst Product Type Diastereoselectivity Reference
Phase-Transfer Catalysis Not specified cis- and trans-2,6-Diaryltetrahydrothiopyran-4-ones Diastereoselective tulane.edu
Aldol/Knoevenagel/Michael Not specified Highly substituted tetrahydropyran-4-ones Single diastereomers nih.gov
Prins Cyclization Trifluoroacetic acid 4-Hydroxy-2,3,6-trisubstituted tetrahydropyrans High stereoselectivity nih.gov

Chemical Reactivity and Mechanistic Investigations of Tetrahydro Thiopyran 4 Yl Acetaldehyde

Electrophilic Reactions of the Aldehyde Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows (Tetrahydro-thiopyran-4-YL)-acetaldehyde to participate in a range of condensation and addition reactions fundamental to organic synthesis.

Condensation reactions are vital in synthetic organic chemistry for constructing complex molecular architectures. numberanalytics.com this compound is a viable substrate for several such transformations.

Aldol (B89426) Condensation : In a classic Aldol condensation, the enolate of an aldehyde or ketone adds to the carbonyl group of another molecule. wikipedia.orglibretexts.org this compound can react with itself or with other carbonyl compounds (a crossed Aldol condensation) in the presence of a base or acid catalyst. wikipedia.org The reaction proceeds through the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated aldehyde. libretexts.org The presence of the bulky tetrahydrothiopyran (B43164) ring may influence the stereochemical outcome of the reaction.

Knoevenagel Condensation : This reaction is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) and is typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The reaction of this compound in a Knoevenagel condensation would lead to the formation of a new carbon-carbon double bond. wikipedia.org The use of a pyridine (B92270) solvent in the Doebner modification can lead to decarboxylation if a carboxylic acid is one of the activating groups on the nucleophile. wikipedia.orgorganic-chemistry.org

Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The stereochemical outcome, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups. libretexts.orgnumberanalytics.com

Henry Reaction (Nitroaldol Reaction) : This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com These products are valuable synthetic intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-nitro ketones. wikipedia.orgchemistry-reaction.comresearchgate.net The reaction is reversible, and careful control of reaction conditions is necessary to optimize the yield of the desired product. wikipedia.org

Table 1: Overview of Condensation Reactions

Reaction Nucleophile Product Type Key Features
Aldol Condensation Enolate of an aldehyde/ketone β-Hydroxy aldehyde, then α,β-Unsaturated aldehyde Forms C-C bonds; can be self or crossed condensation. numberanalytics.comwikipedia.org
Knoevenagel Condensation Active methylene compound α,β-Unsaturated compound Catalyzed by weak bases; dehydration is common. wikipedia.orgsigmaaldrich.com
Wittig Reaction Phosphorus ylide Alkene Stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org

The electrophilic carbonyl carbon of this compound readily undergoes attack by a variety of nucleophiles. masterorganicchemistry.com

Grignard and Organolithium Reagents : These strong organometallic nucleophiles add to the aldehyde to form, after an acidic workup, a secondary alcohol. masterorganicchemistry.comlibretexts.org The reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com The choice of the specific Grignard or organolithium reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. libretexts.org It is crucial to perform these reactions under anhydrous conditions as Grignard reagents react with water. libretexts.orgvedantu.com

Cyanide (as in Cyanohydrin Formation) : The addition of cyanide, typically from a source like KCN or NaCN, to the aldehyde results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. masterorganicchemistry.com

Amines : Primary amines add to the aldehyde to form an imine (a Schiff base), while secondary amines form an enamine. These reactions are often reversible. libretexts.org

The Strecker synthesis is a three-component reaction that produces α-amino nitriles from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. masterorganicchemistry.comjk-sci.comwikipedia.org These α-amino nitriles can then be hydrolyzed to form α-amino acids. masterorganicchemistry.comjk-sci.com Subjecting this compound to Strecker conditions would yield a precursor to the corresponding α-amino acid, (Tetrahydro-thiopyran-4-YL)-glycine. The reaction can be performed in a one-pot procedure and is applicable to a wide range of aldehydes and ketones. nih.govnih.gov While the classical Strecker synthesis yields a racemic mixture, asymmetric variations have been developed. wikipedia.org

Reactions Involving the α-Hydrogens of the Acetaldehyde (B116499) Moiety

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) of this compound are acidic. byjus.com This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.orgbyjus.com This property is the basis for the Aldol-type reactions discussed previously, where the aldehyde acts as the nucleophile after deprotonation. Other reactions that exploit the acidity of α-hydrogens include α-halogenation and deuterium (B1214612) exchange. libretexts.org

Reactivity Influenced by the Tetrahydrothiopyran Moiety

The tetrahydrothiopyran ring is not merely a passive spectator in the reactions of the acetaldehyde side chain. Its conformational preferences can significantly impact the stereochemical outcome of reactions at the aldehyde center.

The tetrahydrothiopyran ring typically adopts a chair conformation. A substituent at the C-4 position, such as the acetaldehyde group, can exist in either an axial or equatorial orientation. Computational and experimental studies on related 4-substituted tetrahydrothiopyrans have shown that the conformational preference is influenced by a balance of steric and electronic factors. nih.govresearchgate.netresearchgate.net

The preferred conformation of the starting material can dictate the facial selectivity of nucleophilic attack on the carbonyl group. For instance, if one face of the aldehyde is sterically hindered by the ring in its dominant conformation, the incoming nucleophile will preferentially attack from the less hindered face, leading to a specific stereoisomer as the major product. This principle is fundamental in asymmetric synthesis and has been observed in reactions of various cyclic systems. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net The stereoselectivity of reactions like the Aldol, Grignard, and Henry reactions would thus be intrinsically linked to the conformational dynamics of the tetrahydrothiopyran ring. nih.gov

Electronic Effects of the Sulfur Heteroatom on Aldehyde Reactivity

The reactivity of the aldehyde functional group in this compound is significantly influenced by the electronic properties of the sulfur atom within the saturated heterocyclic ring. The sulfur atom, being more electronegative than carbon, exerts a net electron-withdrawing inductive effect (-I effect) on the surrounding atoms. This effect is transmitted through the sigma bonds of the tetrahydrothiopyran ring to the acetaldehyde side chain.

The primary consequence of this inductive withdrawal is an increase in the electrophilicity of the carbonyl carbon in the aldehyde group. By pulling electron density away from the Cα-Cβ bond and subsequently from the carbonyl group, the sulfur atom makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity can accelerate reactions involving nucleophilic addition, which is the characteristic reaction of aldehydes.

Theoretical studies on interactions between aldehydes and sulfur-based acids show that hydrogen bonding can occur between the sulfur compound and the carbonyl oxygen, which can further polarize the C=O bond and enhance the electrophilicity of the carbonyl carbon. researchgate.netnih.gov In some contexts, sulfur compounds have been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme that metabolizes aldehydes, suggesting a direct interaction between sulfur species and the aldehyde processing machinery. nih.gov This inhibition implies a strong affinity and interaction potential between sulfur-containing moieties and aldehyde groups. nih.gov While the sulfur in tetrahydrothiopyran is a thioether and not a reactive sulfur species like a polysulfide, its lone pairs can still participate in through-space interactions that modulate the reactivity of the nearby aldehyde. researchgate.netnih.gov

Compared to its oxygen analog, (tetrahydro-pyran-4-yl)-acetaldehyde, the electronic influence of sulfur is distinct. Oxygen is more electronegative than sulfur, suggesting a stronger inductive effect in the pyran derivative. However, sulfur is larger and more polarizable, which can lead to more complex orbital interactions. This difference in polarizability and electronegativity means that the sulfur atom in the thiopyran ring can stabilize adjacent positive charges, such as those forming in the transition state of a nucleophilic attack on the aldehyde, potentially affecting reaction rates differently than an oxygen atom would.

Derivatization Strategies for Structural Diversification

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, enabling significant structural diversification. These derivatization strategies are crucial for creating libraries of novel compounds for various applications. The reactions primarily target the electrophilic carbonyl carbon and the adjacent acidic α-protons.

Imine and Enamine Formation and Subsequent Transformations

The reaction of this compound with primary or secondary amines provides access to imines and enamines, respectively. These compounds are valuable synthetic intermediates.

Imine Formation: Treatment of the aldehyde with a primary amine (R-NH₂) under mildly acidic conditions results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.comyoutube.com The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic that it protonates the nucleophilic amine reactant. libretexts.org

Enamine Formation: In a similar fashion, reaction with a secondary amine (R₂NH) yields an enamine. libretexts.orgorgoreview.com The mechanism is nearly identical to imine formation up to the iminium ion intermediate. Since the nitrogen in a secondary amine lacks a second proton to eliminate, a proton is instead removed from the α-carbon, forming a C=C double bond adjacent to the nitrogen atom. orgoreview.commasterorganicchemistry.com Enamines are particularly useful as they are neutral, readily prepared, and can function as nucleophiles at the α-carbon, serving as enolate equivalents in reactions like the Stork enamine synthesis. libretexts.org

Subsequent transformations of these derivatives include the reduction of imines to form secondary amines and the alkylation or acylation of enamines at the α-carbon, followed by hydrolysis to yield a functionalized aldehyde or ketone. libretexts.org

Table 1: General Conditions for Imine and Enamine Formation

Reaction TypeReagentCatalystSolventKey ConditionsProduct
Imine Formation Primary Amine (RNH₂)Mild Acid (e.g., Acetic Acid, TsOH)Methanol, Ethanol (B145695), ToluenepH control (4-5), often with water removal (Dean-Stark trap)Imine (Schiff Base)
Enamine Formation Secondary Amine (e.g., Pyrrolidine, Morpholine)Mild Acid (e.g., TsOH)Toluene, THFRemoval of water is crucial to drive the equilibriumEnamine

Acetal and Hemiacetal Formation

The reaction of this compound with alcohols provides hemiacetals and acetals, which are geminal-diether derivatives. libretexts.org This reaction is fundamental for protecting the aldehyde group during other synthetic transformations. masterorganicchemistry.comlibretexts.org

Hemiacetal Formation: In the presence of an alcohol, an aldehyde exists in equilibrium with its corresponding hemiacetal. This involves the nucleophilic addition of one equivalent of alcohol to the carbonyl group. libretexts.org While acyclic hemiacetals are often unstable, cyclic hemiacetals formed from molecules containing both hydroxyl and aldehyde groups are quite stable. masterorganicchemistry.comlibretexts.org

Acetal Formation: For complete conversion, the aldehyde is treated with two equivalents of an alcohol or an excess of the alcohol in the presence of an acid catalyst (such as tosic acid or hydrochloric acid). organicchemistrytutor.com The reaction proceeds through the hemiacetal intermediate. libretexts.org Crucially, the water generated during the reaction must be removed (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the reversible reaction to completion in favor of the acetal. libretexts.orgorganicchemistrytutor.com The use of a diol, like ethylene (B1197577) glycol, results in the formation of a stable cyclic acetal. masterorganicchemistry.com Acetals are stable under neutral or basic conditions but are readily hydrolyzed back to the parent aldehyde with aqueous acid, making them excellent protecting groups. masterorganicchemistry.comorganicchemistrytutor.com

Table 2: Typical Conditions for Acetal Formation

ReactantsCatalystSolventKey ConditionsProduct Type
Aldehyde + 2 eq. AlcoholAnhydrous Acid (e.g., HCl, TsOH)The alcohol itself or an inert solventRemoval of waterAcyclic Acetal
Aldehyde + 1 eq. Diol (e.g., Ethylene Glycol)Anhydrous Acid (e.g., TsOH)Toluene, DichloromethaneRemoval of water (Dean-Stark trap)Cyclic Acetal

Condensation Reactions with Semicarbazides and Thiosemicarbazides for Schiff Base Derivatives

Condensation of this compound with amine derivatives like semicarbazide (B1199961) and thiosemicarbazide (B42300) yields highly crystalline Schiff base derivatives known as semicarbazones and thiosemicarbazones. These reactions are robust and often used for the purification and characterization of aldehydes.

The reaction mechanism is analogous to imine formation. The terminal nucleophilic nitrogen of the semicarbazide or thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a sequence of proton transfers and the elimination of a water molecule to form the C=N double bond. mdpi.com

Semicarbazones: Formed from the reaction with semicarbazide (H₂N-NH-CO-NH₂).

Thiosemicarbazones: Formed from the reaction with thiosemicarbazide (H₂N-NH-CS-NH₂). mdpi.com

These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of the thiopyran ring in conjunction with the thiosemicarbazone moiety could lead to novel pharmacological properties. A general procedure involves heating the aldehyde and the (thio)semicarbazide in an alcoholic solvent, sometimes with a few drops of acid as a catalyst. mdpi.com

Table 3: Formation of Semicarbazone and Thiosemicarbazone Derivatives

ReagentReaction ConditionsProduct
Semicarbazide Hydrochloride Reflux in ethanol with a base like sodium acetateSemicarbazone
Thiosemicarbazide Reflux in ethanol, often with a catalytic amount of acid (e.g., acetic acid) mdpi.comThiosemicarbazone

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thiazolidinones, Thiophenes)

The aldehyde functionality of this compound serves as a key building block for constructing more complex fused heterocyclic systems through various cyclization reactions.

Thiazolidinone Synthesis: 4-Thiazolidinones can be synthesized via a multi-component reaction involving an aldehyde, an amine, and a mercaptoalkanoic acid, such as thioglycolic acid. nih.gov In this reaction, the aldehyde first reacts with the amine to form an intermediate Schiff base (imine). The thiol group of thioglycolic acid then adds to the C=N bond of the imine. Finally, an intramolecular cyclization occurs via nucleophilic attack of the nitrogen on the carbonyl carbon of the carboxylic acid, with subsequent dehydration to form the 4-thiazolidinone (B1220212) ring. nih.govresearchgate.net This approach allows for the incorporation of the tetrahydrothiopyran moiety into the thiazolidinone scaffold, creating novel molecular architectures. nih.gov

Thiophene (B33073) Synthesis: The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes. This reaction involves the condensation of an aldehyde or ketone, elemental sulfur, and a compound with an active methylene group (e.g., a nitrile like malononitrile (B47326) or cyanoacetate). this compound could serve as the aldehyde component in this reaction. The process is typically carried out in the presence of a base (like morpholine (B109124) or triethylamine) and involves the initial formation of a Knoevenagel condensation product, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring. This strategy would lead to a thiophene ring directly attached to the tetrahydrothiopyran system, resulting in a fused or bi-heterocyclic structure. Other thiophene syntheses can also be envisioned using derivatives of the starting aldehyde. organic-chemistry.org

Table 4: Selected Cyclization Reactions

Target HeterocycleKey ReagentsGeneral Conditions
4-Thiazolidinone Amine, Thioglycolic AcidStirring of aldehyde and amine, followed by addition of thioglycolic acid, often with a dehydrating agent (e.g., DCC) or reflux in a solvent like THF or toluene. nih.gov
2-Aminothiophene (Gewald Reaction) Active Methylene Nitrile (e.g., Malononitrile), Elemental Sulfur, BaseOne-pot reaction in a solvent like ethanol or DMF with a base such as morpholine or triethylamine.

Role in Advanced Organic Synthesis and Natural Product Chemistry

(Tetrahydro-thiopyran-4-YL)-acetaldehyde as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the combination of its conformationally flexible saturated heterocyclic ring and the reactive aldehyde group. This unique juxtaposition of functionalities allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

The aldehyde functional group in this compound is a gateway to a multitude of carbon-carbon bond-forming reactions. Standard synthetic methodologies such as aldol (B89426) condensations, Wittig reactions, and Grignard additions can be employed to extend the carbon chain and introduce new stereocenters. The thiopyran ring itself can act as a key structural motif or be further functionalized.

The inherent reactivity of the aldehyde group allows for its participation in a variety of synthetic transformations, as highlighted in the table below.

Reaction Type Reagent/Catalyst Potential Product Functionality Significance in Building Complexity
Aldol CondensationLDA, Aldehyde/Ketoneβ-Hydroxy carbonylCreation of two new stereocenters
Wittig ReactionPhosphonium ylideAlkeneIntroduction of C=C double bonds for further functionalization
Grignard ReactionOrganomagnesium halideSecondary alcoholFormation of a new C-C bond and a hydroxyl group
Reductive AminationAmine, NaBH(OAc)₃AmineIntroduction of nitrogen-containing functionalities
OxidationPCC, DMPCarboxylic acidAccess to acid derivatives and further coupling reactions
This table represents potential reactions based on the known reactivity of aldehydes.

These reactions underscore the potential of this compound as a foundational element for constructing intricate molecular frameworks. The resulting products, bearing the tetrahydro-thiopyran moiety, can be further elaborated to access a diverse range of chemical structures.

The development of chiral ligands and auxiliaries is crucial for asymmetric synthesis. While specific applications of this compound in this context are not extensively documented, the tetrahydrothiophene (B86538) and thiopyran backbones have been successfully utilized in the synthesis of chiral ligands. nih.govamanote.com For instance, chiral bis(phosphinite) ligands derived from tetrahydrothiophene dimethanol have been prepared and used in asymmetric hydrogenation reactions. nih.gov

The potential for developing chiral auxiliaries from this compound is significant. The aldehyde can be transformed into a variety of chiral entities, such as chiral amino alcohols or diamines, which can then be incorporated into ligand structures. The sulfur atom in the thiopyran ring can also coordinate to metal centers, influencing the stereochemical outcome of catalytic reactions. The development of new chiral auxiliaries derived from readily available starting materials is an active area of research. nih.gov

Application in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While direct examples of the use of this compound in the total synthesis of natural products are not prevalent in the literature, the thiopyran motif is a key structural component in various bioactive natural products. nih.govresearchgate.net The synthesis of such molecules often relies on the strategic incorporation of heterocyclic building blocks.

The general strategy for employing a building block like this compound in total synthesis would involve its elaboration into a more complex fragment, which is then coupled with other key intermediates. For example, the aldehyde could undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, a common precursor in macrolide synthesis. The inherent functionality of the thiopyran ring could also play a role in directing subsequent synthetic steps.

Design and Synthesis of Thio-heterocyclic Scaffolds for Medicinal Chemistry Programs

The thiopyran ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. nih.gov Thiophene (B33073) and its saturated derivatives are found in a wide range of pharmaceuticals. nih.gov The design of novel drug candidates often involves the exploration of new heterocyclic systems.

This compound provides a versatile platform for the synthesis of novel thio-heterocyclic scaffolds. The aldehyde functionality can be used to introduce a variety of pharmacophoric groups through reactions such as condensation with hydrazines to form pyrazoles, or with amidines to form pyrimidines. The resulting fused or substituted thiopyran derivatives could then be screened for a range of biological activities. The development of new synthetic routes to functionalized thiopyran derivatives is an active area of research with significant potential for drug discovery. rsc.org

Computational and Theoretical Studies on Tetrahydro Thiopyran 4 Yl Acetaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of a molecule with high accuracy. For (Tetrahydro-thiopyran-4-YL)-acetaldehyde, Density Functional Theory (DFT) would be the most probable method of choice, owing to its balance of computational cost and accuracy.

Molecular Geometry:

Below is a table of expected bond lengths and angles for the tetrahydro-thiopyran ring, based on computational studies of analogous structures like tetrahydroquinoline derivatives. researchgate.net

ParameterAtom Pair/TripletExpected Value (Calculated)
Bond LengthC-S~1.82 Å
Bond LengthC-C (ring)~1.54 Å
Bond LengthC-C (side chain)~1.53 Å
Bond LengthC=O~1.22 Å
Bond AngleC-S-C~97°
Bond AngleS-C-C~112°
Bond AngleC-C-C (ring)~111°
Bond AngleC-C-C (side chain)~110°
Bond AngleC-C=O~124°
Dihedral AngleC-S-C-C~60° (for chair)

Electronic Structure:

The electronic structure provides insights into the molecule's reactivity. DFT calculations can be employed to determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich sulfur atom and the oxygen of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon would be an electron-deficient site, prone to nucleophilic attack.

Reaction Pathway Elucidation and Transition State Analysis of Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transient species like transition states and intermediates. For this compound, key transformations would likely involve the aldehyde functional group.

Nucleophilic Addition to the Carbonyl Group:

One of the most common reactions for aldehydes is nucleophilic addition. Computational studies can model the approach of a nucleophile to the carbonyl carbon. These calculations can determine the energy profile of the reaction, including the activation energy (the energy barrier that must be overcome for the reaction to occur) and the energy of the resulting intermediate or product. academie-sciences.fr The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hydride reduction, the calculations would model the approach of the hydride ion to the carbonyl carbon, revealing the preferred trajectory and the structural changes in the molecule as it proceeds to the alcohol product.

A theoretical study on the addition of a nucleophile to an aldehyde bearing a chiral carbon, which is analogous to the situation in this compound, demonstrated that the conformation of the chiral center dictates the preferred face for nucleophilic attack. academie-sciences.fr

Other Potential Reactions:

Other reactions, such as aldol (B89426) condensation or oxidation of the aldehyde, could also be investigated computationally. These studies would involve calculating the energy profiles for different possible pathways to determine the most likely reaction mechanism under specific conditions.

A representative table for a hypothetical nucleophilic addition to the aldehyde is shown below, illustrating the kind of data that would be generated.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State[TS complex]+15.2
IntermediateAdduct-5.8
ProductFinal Product-12.4

Conformational Landscape Exploration and Energetic Profiles

The flexibility of the tetrahydro-thiopyran ring and the rotation around the single bond connecting it to the acetaldehyde (B116499) group mean that the molecule can exist in several different conformations. Conformational analysis aims to identify all stable conformers and determine their relative energies.

The tetrahydro-thiopyran ring is expected to have a stable chair conformation and several less stable boat and twist-boat conformations. For each of these ring conformations, the acetaldehyde side chain can adopt different orientations. A computational study on tetrahydro-2H-thiopyran found the chair conformer to be significantly more stable than the twist conformers. researchgate.net The energy difference between the chair and the 1,4-twist conformer was calculated to be 5.27 kcal/mol. researchgate.net

A detailed conformational search would involve systematically rotating all rotatable bonds and calculating the energy of each resulting structure. The results would be plotted on a potential energy surface, with the valleys representing stable conformers and the peaks representing the energy barriers between them.

An example of a conformational energy profile table for a substituted thiopyran is provided below. researchgate.net

ConformerRelative Energy (kcal/mol)
Chair (equatorial substituent)0.00
Chair (axial substituent)+1.46
1,4-Twist+5.27
2,5-Twist+6.08
1,4-Boat (Transition State)+8.07

Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy:

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govnih.gov The predicted shifts for different possible isomers or conformers can be compared with the experimental spectrum to make an unambiguous assignment. The correlation between calculated and experimental chemical shifts is often linear and can be used to validate the proposed structure. mdpi.com

IR Spectroscopy:

UV-Vis and Mass Spectrometry:

While less common for this type of molecule, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, providing information about electronic transitions. The fragmentation patterns in mass spectrometry can also be rationalized through computational analysis of bond dissociation energies.

A table comparing predicted and hypothetical experimental spectroscopic data is presented below.

SpectrumPredicted ValueHypothetical Experimental Value
¹H NMR (aldehyde H)δ 9.7 ppmδ 9.6 ppm
¹³C NMR (carbonyl C)δ 202 ppmδ 201 ppm
IR (C=O stretch)1725 cm⁻¹1728 cm⁻¹

Mechanistic Investigations of Potential Biological Activities

Enzyme Inhibition Mechanisms and Molecular Target Identification Studies

No specific studies have been published that identify (Tetrahydro-thiopyran-4-YL)-acetaldehyde as an enzyme inhibitor or detail its molecular targets.

The aldehyde functional group is known to be reactive and can participate in enzyme inhibition. For instance, acetaldehyde (B116499), the simplest aldehyde, is known to inhibit enzymes such as alcohol dehydrogenase. nih.gov It can also be oxidized by aldehyde dehydrogenases (ALDHs), and various inhibitors of ALDH have been developed. nih.govresearchgate.net The mechanism of ALDH involves a cysteine residue in the active site that attacks the carbonyl carbon of the aldehyde. nih.gov It is conceivable that this compound could act as a substrate or inhibitor for ALDH or other aldehyde-metabolizing enzymes. However, without experimental data, its specific targets and the mechanism of inhibition remain unknown.

Receptor Binding Interactions and Ligand Design Principles for this compound Scaffolds

There is no information available in the scientific literature regarding the receptor binding interactions of this compound or ligand design principles based on its scaffold.

The tetrahydrothiopyran (B43164) scaffold is a component of some biologically active molecules. For example, derivatives of benzothiopyrano[4,3-b]-1,4-oxazine have been synthesized and evaluated for their affinity for dopamine (B1211576) receptors. nih.gov These studies highlight how the core scaffold can be modified to achieve specific receptor interactions. However, these findings are specific to the more complex molecules studied and cannot be directly extrapolated to the much simpler this compound. The design of ligands often involves understanding the three-dimensional structure of the target receptor and using computational methods to predict binding, which has not been performed for this specific compound.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

No structure-activity relationship (SAR) studies have been conducted on the this compound scaffold for the purpose of optimizing biological activity.

SAR studies are fundamental in medicinal chemistry to understand how modifying the chemical structure of a compound affects its biological activity. taylorandfrancis.comgeorgiasouthern.edu Such studies involve synthesizing a series of related compounds and evaluating their effects in biological assays. For example, SAR studies on 4-thiazolidinone (B1220212) derivatives have identified key structural features necessary for their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov For this compound, a systematic exploration of how modifications to the tetrahydrothiopyran ring or the acetaldehyde side chain influence any potential biological activity has not been reported.

Interactions with Biomolecules: Adduct Formation and Covalent Binding Mechanistics

There are no specific studies detailing the formation of adducts or covalent binding between this compound and biomolecules.

The aldehyde group is known to be electrophilic and can react with nucleophilic groups in biomolecules, such as the amino groups of lysine (B10760008) residues in proteins and the exocyclic amino groups of DNA bases, to form adducts. nih.govnih.govmdpi.com Acetaldehyde itself is well-known to form adducts with proteins and DNA, which is a key mechanism of its toxicity. nih.govmdpi.comnih.gov The primary mechanism often involves the formation of a Schiff base. mdpi.com It is plausible that this compound could also form such adducts due to its aldehyde functionality. However, the specific biomolecules it might interact with and the stability and biological consequences of any such adducts have not been investigated.

Table 1: Potential Reactive Sites for Adduct Formation

Biomolecule Potential Reactive Site Type of Adduct
Proteins N-terminal α-amino groups Schiff base
ε-amino group of Lysine Schiff base
Sulfhydryl group of Cysteine Thiohemiacetal

Potential as a Precursor for Prodrug Development (Focus on Mechanism of Activation and Biotransformation)

There is no research on the potential of this compound as a precursor for prodrug development.

A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. The aldehyde functionality can sometimes be part of a prodrug strategy. For instance, a thiazolidine (B150603) prodrug of an aromatic aldehyde has been designed to improve metabolic stability; the thiazolidine ring is intended to hydrolyze in vivo to release the active aldehyde. While this demonstrates a potential strategy for aldehyde-containing compounds, there is no indication in the literature that this compound has been considered or investigated for such purposes. The biotransformation pathways, including potential oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol, have not been studied for this specific molecule.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separations (HPLC, GC) for Purity Assessment, Isolation, and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating (Tetrahydro-thiopyran-4-YL)-acetaldehyde from impurities and for isolating it for further analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these purposes.

Purity assessment is critical in the synthesis of this compound. HPLC, with its various detection methods like UV-Vis, is a powerful tool for this assessment. amootiranian.com A typical HPLC method would involve a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of impurities would be indicated by additional peaks in the chromatogram. Similarly, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used to assess the purity of volatile derivatives of the compound.

For the isolation of this compound, preparative HPLC is the method of choice. This technique allows for the separation and collection of the pure compound from a reaction mixture.

Since the 4-position of the tetrahydrothiopyran (B43164) ring is a site of potential chirality, especially in derivatives, determining the enantiomeric excess is crucial. Chiral HPLC and GC are employed for this purpose. These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govgcms.cz The choice of the chiral column and the mobile or gas phase is critical for achieving good resolution of the enantiomers. mdpi.comresearchgate.net

Table 1: Illustrative HPLC and GC Parameters for Analysis

ParameterHPLC for Purity AssessmentChiral GC for Enantiomeric Excess
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Chiral column (e.g., Rt-βDEXsm)
Mobile/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.5 mL/min
Detector UV-Vis at 210 nmFlame Ionization Detector (FID)
Temperature AmbientOven program: 50°C to 200°C

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, High-Resolution Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.

In the ¹H NMR spectrum, the aldehydic proton would appear as a characteristic triplet at around 9.7 ppm. The protons on the tetrahydrothiopyran ring would show complex splitting patterns in the region of 2.0-3.5 ppm. chemicalbook.comchemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would show a peak for the aldehyde carbonyl carbon at around 200 ppm. The carbons of the tetrahydrothiopyran ring would appear in the range of 25-45 ppm. researchgate.netmultiscreensite.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1725 cm⁻¹ would indicate the presence of the aldehyde C=O stretching vibration. The C-H stretching of the aldehyde group would be observed as two weak bands around 2720 and 2820 cm⁻¹. The C-S stretching vibration of the thiopyran ring would appear in the region of 600-800 cm⁻¹. researchgate.netrjpbcs.com

UV-Vis spectroscopy provides information about the electronic transitions in the molecule. The aldehyde group exhibits a weak n→π* transition around 290 nm. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental composition. For this compound (C₇H₁₂OS), the expected exact mass would be around 144.0609. The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for related tetrahydrothiopyranones involve cleavage of the α-bonds relative to the heteroatom and the carbonyl group. documentsdelivered.comnist.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR ~9.7 ppm (t, 1H, -CHO), 2.0-3.5 ppm (m, 9H, ring protons)
¹³C NMR ~200 ppm (C=O), 25-45 ppm (ring carbons)
IR (cm⁻¹) ~1725 (C=O stretch), ~2720, ~2820 (C-H aldehyde stretch), ~700 (C-S stretch)
HRMS (m/z) ~144.0609 [M]⁺

Advanced Techniques for Structural Elucidation of Derivatives (e.g., X-ray Crystallography, Chiroptical Spectroscopy)

For derivatives of this compound, particularly those that are crystalline, X-ray crystallography provides the definitive three-dimensional structure. This technique allows for the unambiguous determination of the relative and absolute stereochemistry of chiral centers. nih.govmdpi.commdpi.com For instance, the crystal structure of a derivative would confirm the conformation of the tetrahydrothiopyran ring and the orientation of the substituents. researchgate.net

Chiroptical spectroscopy , which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful tool for determining the absolute configuration of chiral derivatives in solution. mdpi.comnih.gov These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD and VCD spectra with those predicted by theoretical calculations, the absolute configuration of the molecule can be assigned. mdpi.com This is particularly valuable for chiral sulfur-containing compounds. researchgate.netresearchgate.netnih.gov

Development of Detection and Quantification Methods in Complex Research Matrices

Detecting and quantifying this compound in complex matrices, such as biological fluids or environmental samples, often requires specialized methods to enhance sensitivity and selectivity.

A common strategy involves derivatization of the aldehyde group to a more easily detectable species. nih.gov For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a stable hydrazone that can be readily quantified by HPLC-UV. up.ac.zaacs.org Other derivatizing agents include dansyl hydrazine (B178648) for fluorescence detection. researchgate.net

For the quantification of sulfur-containing compounds, methods like HPLC with fluorescence detection after derivatization with monobromobimane (B13751) have been developed. nih.gov Alternatively, GC with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can be used for highly sensitive and selective quantification of the total sulfur content, which can be correlated to the concentration of the target compound. shimadzu.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with HPLC can provide highly sensitive and element-specific detection of sulfur, allowing for accurate quantification in very complex samples. acs.orgacs.org

The development of such methods is crucial for studying the metabolic fate or environmental impact of this compound in various research contexts. The choice of method depends on the matrix, the required sensitivity, and the available instrumentation. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations Involving the Thio-heterocyclic Aldehyde

The aldehyde moiety of (Tetrahydro-thiopyran-4-YL)-acetaldehyde is a prime site for a variety of catalytic transformations. Future research will likely focus on developing and optimizing catalytic methods to generate a diverse range of derivatives.

Asymmetric Catalysis: A significant area of opportunity lies in the enantioselective transformation of the aldehyde. The development of chiral catalysts, whether organocatalysts, transition-metal complexes, or enzymes, could enable the synthesis of optically pure derivatives. These chiral products would be of high value for applications in medicinal chemistry and as chiral building blocks.

C-C Bond Forming Reactions: The aldehyde group is a versatile handle for constructing more complex molecular architectures through C-C bond formation. Future studies could explore a range of catalytic reactions such as aldol (B89426) condensations, Wittig-type reactions, and multicomponent reactions to expand the molecular diversity accessible from this starting material. researchgate.net The reactivity of aldehydes and ketones holds significant potential for multicomponent heterocyclizations, which are convergent and highly versatile. researchgate.net

Oxidation and Reduction: Selective catalytic oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol would provide access to new classes of tetrahydro-thiopyran derivatives with different physicochemical properties and potential biological activities.

Metallasilylene Catalysis: Recent advancements have shown that electron-rich acyclic metallasilylenes can act as precatalysts in the hydroboration of aldehydes. nih.gov Investigating such novel catalytic systems for the hydroboration of this compound could lead to highly efficient and selective transformations. nih.gov

Development of Sustainable and Green Synthetic Routes to this compound and its Derivatives

The principles of green chemistry are increasingly integral to modern chemical synthesis. rasayanjournal.co.intaylorfrancis.comfrontiersin.org Future research will undoubtedly prioritize the development of environmentally benign and efficient methods for the synthesis of the target compound and its derivatives. rasayanjournal.co.intaylorfrancis.comfrontiersin.org

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity under mild reaction conditions, reducing the need for hazardous reagents and solvents.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. The precise control over reaction parameters in flow systems can lead to higher yields and purities.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials would significantly enhance the sustainability profile of this compound production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future research will likely focus on addition reactions and other atom-economical transformations. Pericyclic reactions, for instance, are known for their ability to construct complex molecules with high atom economy under mild conditions. nih.gov

Integration into Materials Science and Supramolecular Chemistry for Functional Materials Design

The thiopyran scaffold and the reactive aldehyde group make this compound a promising candidate for the development of novel functional materials.

Polymer Chemistry: The aldehyde functionality can be used for the polymerization or modification of polymers. For example, it could be incorporated into polymer backbones or used as a reactive site for post-polymerization modification to introduce specific functionalities. The tetrahydropyran (B127337) ring, a related oxygen-containing heterocycle, is considered a promising monomer for polymer synthesis. researchgate.net

Supramolecular Assemblies: The sulfur atom in the thiopyran ring can participate in non-covalent interactions, such as coordination to metal centers or hydrogen bonding. rsc.org This property could be exploited in the design of self-assembling systems, leading to the formation of gels, liquid crystals, or other ordered nanostructures. rsc.org The aldehyde group can also be transformed into other functionalities that can drive supramolecular assembly.

Smart Materials: Derivatives of this compound could be designed to respond to external stimuli such as light, pH, or temperature, leading to applications in sensors, drug delivery systems, and responsive coatings. acs.org

Advanced Applications in Chemical Biology and Drug Discovery beyond Initial Scaffold Design

Thiopyran derivatives have a well-documented history of diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. rsc.orgresearcher.life This suggests that this compound and its derivatives are promising scaffolds for drug discovery and chemical biology. rsc.orgresearcher.life

Novel Therapeutic Agents: The tetrahydro-thiopyran core can be considered a bioisostere for other cyclic systems, such as piperidine (B6355638) or cyclohexane, which are common in many drug molecules. nih.govnih.gov Future research could focus on synthesizing libraries of derivatives and screening them for activity against a wide range of biological targets. The related tetrahydro-4H-thiopyran-4-one scaffold has been investigated for its potential in developing anti-kinetoplastidal agents. nih.gov

Chemical Probes: The aldehyde group can be used to covalently modify biological macromolecules, making derivatives of this compound useful as chemical probes to study protein function or identify new drug targets.

Prodrug Design: The aldehyde could be masked as a less reactive group that is metabolically cleaved in vivo to release the active drug. This prodrug strategy could be used to improve the pharmacokinetic properties of a drug candidate.

Q & A

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The aldehyde group enables Schiff base formation with amines, useful in synthesizing antimicrobial agents. For example, react with hydrazines to form hydrazones, then screen for anti-inflammatory activity via COX-2 inhibition assays. Monitor regioselectivity using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.